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molecular formula C20H28N2O2 B8695402 2,2'-[Hexamethylenebis(iminomethylene)]bisphenol

2,2'-[Hexamethylenebis(iminomethylene)]bisphenol

Cat. No. B8695402
M. Wt: 328.4 g/mol
InChI Key: DHSAOPPPTOFPHV-UHFFFAOYSA-N
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Patent
US04129556

Procedure details

122.1 g of a bisazomethine prepared from 2 mols of salicylaldehyde and 1 mol of hexamethylenediamine and having a melting point of 72°-73° C. are hydrogenated in 550 ml of isopropanol in an autoclave in the presence of 8 g of Raney nickel at 75° C. and under a pressure of 90 atmospheres. The product crystallises out at room temperature and is dissolved by boiling with the addition of a further 650 ml of isopropanol. The catalyst is filtered off, and N,N'-bis-(2-hydroxybenzyl)hexamethylenediamine crystallises out on cooling.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step Two
Quantity
8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[NH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][NH2:17]>C(O)(C)C.[Ni]>[OH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[CH2:1][NH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][NH:17][CH2:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[OH:4]

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
1 mol
Type
reactant
Smiles
NCCCCCCN
Step Two
Name
Quantity
550 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
8 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product crystallises out at room temperature
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
ADDITION
Type
ADDITION
Details
by boiling with the addition of a further 650 ml of isopropanol
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
N,N'-bis-(2-hydroxybenzyl)hexamethylenediamine crystallises out
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Name
Type
Smiles
OC1=C(CNCCCCCCNCC2=C(C=CC=C2)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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